molecular formula C7H5N5S B1526341 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 650638-01-0

5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1526341
CAS No.: 650638-01-0
M. Wt: 191.22 g/mol
InChI Key: QWTWCDPUVIRZNS-UHFFFAOYSA-N
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Description

5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of thiazole derivatives with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Biology: In biological research, 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile is explored for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and modulation of biological pathways.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and pharmaceuticals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-1,3-thiazole

  • 4-Amino-1,3-thiazole

  • 5-Amino-1,3,4-thiadiazole

Uniqueness: 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile stands out due to its unique structural features and reactivity profile

Properties

IUPAC Name

5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S/c8-3-5-4-11-12(6(5)9)7-10-1-2-13-7/h1-2,4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTWCDPUVIRZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726320
Record name 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650638-01-0
Record name 5-Amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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